molecular formula C9H7ClN2O3 B14923872 5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B14923872
M. Wt: 226.61 g/mol
InChI Key: AUVXGRFMAOVWRA-UHFFFAOYSA-N
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Description

5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylisoxazole with a chlorinated pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.

    3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid: This compound lacks the chlorine atom present in 5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Uniqueness

The presence of the chlorine atom in this compound imparts unique chemical reactivity and potential biological activity compared to its non-chlorinated counterpart. Additionally, the fusion of the isoxazole and pyridine rings creates a rigid and planar structure, which can influence its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7ClN2O3/c1-3-5-6(9(13)14)7(10)4(2)11-8(5)15-12-3/h1-2H3,(H,13,14)

InChI Key

AUVXGRFMAOVWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=NOC2=N1)C)C(=O)O)Cl

Origin of Product

United States

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